molecular formula C22H23N3O4 B4832585 (5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B4832585
M. Wt: 393.4 g/mol
InChI Key: OMMNPDSPLXLNKE-NBVRZTHBSA-N
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Description

The compound (5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinane ring, a furan ring, and a piperidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the furan and piperidine rings through various coupling reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the diazinane ring, potentially altering its chemical properties.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites, altering the conformation and activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-Methylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
  • (5E)-1-(4-Propylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-1-(4-ethylphenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-2-15-6-8-16(9-7-15)25-21(27)18(20(26)23-22(25)28)14-17-10-11-19(29-17)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,23,26,28)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMNPDSPLXLNKE-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCCCC4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(4-Ethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

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